molecular formula C10H13ClFN B13484690 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B13484690
M. Wt: 201.67 g/mol
InChI Key: UOEQEDLMFDXDLN-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a fluorinated tetrahydroquinoline derivative featuring a fluorine atom at the 6-position and a methyl group at the 3-position of the bicyclic scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The molecular weight is estimated to be 201.67 g/mol, derived from similar structures like 6-fluoro-1,2,3,4-tetrahydroquinoline (MW 151.18 g/mol, ) with adjustments for the methyl and hydrochloride groups.

Tetrahydroquinolines are pivotal in medicinal chemistry due to their structural resemblance to bioactive alkaloids. The fluorine atom at the 6-position likely enhances metabolic stability and binding affinity, while the 3-methyl group may reduce oxidative metabolism.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c1-7-4-8-5-9(11)2-3-10(8)12-6-7;/h2-3,5,7,12H,4,6H2,1H3;1H

InChI Key

UOEQEDLMFDXDLN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)F)NC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the fluorination of 3-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline followed by selective fluorination and subsequent conversion to the hydrochloride salt . The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinoline derivatives, which can have significant biological activities .

Scientific Research Applications

6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with a tetrahydroquinoline structure, containing a quinoline moiety with a fluorine atom at the sixth position and a methyl group at the third position. It has a molecular formula of C10H13ClFNC_{10}H_{13}ClFN and a molecular weight of 201.66 g/mol. The compound is used in pharmaceuticals as an intermediate in the synthesis of antibiotics such as flumequine. Derivatives of tetrahydroquinoline compounds have shown potential in treating neurological disorders because of their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Scientific Research Applications
this compound has applications in scientific research:

  • Pharmaceuticals It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
  • Organic Synthesis This compound serves as a building block in the synthesis of more complex organic molecules.
  • Medicinal Chemistry It is studied for potential therapeutic effects and as a lead compound in drug discovery.
  • Biological Research The compound is used in studies investigating the mechanisms of action of fluorinated quinoline derivatives.

Reaction Pathways
Specific reaction pathways include its synthesis from 6-fluorotetrahydroquinaldine through various reaction conditions involving polyphosphoric acid and diethyl ethoxymethylene malonate. this compound exhibits significant biological activities and has been studied for its antibacterial properties, particularly as an intermediate in the synthesis of flumequine, an antibiotic agent effective against various bacterial infections. The compound's structure allows it to interact with bacterial enzymes and disrupt critical metabolic pathways.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, leading to increased potency. The compound can inhibit enzymes or receptors involved in critical biological processes, thereby exerting its effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline HCl 6-F, 3-CH₃ C₁₀H₁₃ClFN ~201.67 Enhanced metabolic stability, solubility
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline HCl () 6-CF₃ C₁₀H₁₁ClF₃N 237.65 High electronegativity, bulkier substituent
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline HCl () 6-Br, 4,4-(CH₃)₂ C₁₁H₁₅BrClN 276.60 Increased lipophilicity, slower metabolism
8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline () 8-F, 6-CH₃ C₁₀H₁₂FN 165.21 Positional isomerism alters bioactivity
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate HCl () 6-F, 1-COOCH₃ C₁₁H₁₃ClFNO₂ 257.68 Polar carboxylate group, improved solubility
Key Observations :
  • Halogen Effects: Fluorine (6-F) offers electronegativity and metabolic resistance, while bromine (6-Br, ) increases lipophilicity and may prolong half-life.
  • Methyl Group Position : The 3-methyl group in the target compound contrasts with 2-methyl () and 4,4-dimethyl () analogs. Positional differences influence conformational flexibility and metabolic pathways.
  • Salt Forms : Hydrochloride salts (e.g., ) enhance crystallinity and aqueous solubility compared to free bases.

Pharmacological Implications

  • Fluorine’s Role : The 6-fluoro substituent in the target compound mimics strategies seen in CNS-active drugs, where fluorine improves blood-brain barrier penetration.
  • Methyl Group Impact: The 3-methyl group may block cytochrome P450-mediated oxidation, enhancing metabolic stability compared to non-methylated analogs like 6-fluoro-1,2,3,4-tetrahydroquinoline.

Biological Activity

6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline class. Its unique structure features a fluorine atom at the sixth position and a methyl group at the third position, which significantly influence its biological activity. This article explores its antibacterial properties, potential neurological applications, and other biological activities supported by various research findings.

  • Molecular Formula : C10H12ClFN
  • Molecular Weight : 201.66 g/mol

The presence of a fluorine atom enhances lipophilicity and receptor binding affinity, which may contribute to its biological effectiveness .

Antibacterial Properties

This compound has been primarily studied for its antibacterial activity . It serves as an intermediate in the synthesis of flumequine, a well-known antibiotic effective against a range of bacterial infections. The compound interacts with bacterial enzymes and disrupts metabolic pathways critical for bacterial survival .

Table 1: Antibacterial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa16 µg/mL

Neurological Applications

Research indicates that derivatives of tetrahydroquinolines can cross the blood-brain barrier and modulate neurotransmitter systems. This suggests potential applications in treating neurological disorders. Ongoing studies are investigating the interaction of this compound with neurotransmitter receptors to explore its neuroactive properties .

Table 2: Potential Neurological Targets

Target ReceptorInteraction TypePotential Effect
Muscarinic M1 ReceptorAgonistCognitive enhancement
Dopamine ReceptorsModulationNeuroprotective effects

The mechanism of action involves interaction with specific molecular targets. The fluorine atom enhances the compound's ability to interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. This interaction may also enhance the efficacy of existing antibiotics when used in combination therapies.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli. The study highlighted its potential as an adjunct therapy in treating complex infections .
  • Neuropharmacological Assessment :
    • Research focused on its effect on cognitive functions in animal models indicated that it may enhance memory retention and learning capabilities through modulation of cholinergic pathways .

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